6-Amino-3-methyluracil-d3
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Overview
Description
6-Amino-3-methyluracil-d3 is a deuterated derivative of 6-amino-3-methyluracil, a compound belonging to the uracil family. Uracil derivatives are known for their significant roles in biochemistry and pharmaceuticals. The deuterium labeling in this compound makes it particularly useful in research applications, especially in studies involving metabolic pathways and reaction mechanisms.
Mechanism of Action
Target of Action
6-Amino-3-methyluracil-d3, a derivative of uracil, is primarily involved in the synthesis of various heterocyclic structures . It plays a significant role as an intermediate in the synthesis of purines, which constitute the basic nucleus of a number of medicinally active molecules .
Mode of Action
The compound interacts with its targets through a process known as aminomethylation . This process involves the reaction of 6-methyluracil with formaldehyde and secondary amines . The direction of the aminomethylation is significantly determined by the presence of a substituent at C-5 .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the synthesis of various heterocyclic structures such as pyrido-, pyrrolo-, and pyrimido-pyrimidines . These structures play a crucial role in the metabolism and heredity mechanisms of living organisms .
Result of Action
The result of the action of this compound is the formation of various heterocyclic structures . These structures have a broad spectrum of pharmacological activities, including antimicrobial, antioxidant, anticancer, anti-leukemia, antitumor, and antiviral activities .
Action Environment
The action environment can significantly influence the action, efficacy, and stability of this compound. For instance, the use of equimolar amounts of the reagents in refluxing ethanol led to the formation of 5-(tetrahydroisoquinolyl)uracils . Replacing ethanol by dioxane increased the yields, while the use of a two-fold excess of formaldehyde favored the formation of side products .
Biochemical Analysis
Biochemical Properties
6-Amino-3-methyluracil-d3 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including those involved in nucleotide metabolism. For instance, it is known to interact with thymidylate synthase, an enzyme crucial for DNA synthesis. The interaction between this compound and thymidylate synthase involves the incorporation of the compound into the enzyme’s active site, inhibiting its activity and thus affecting DNA synthesis . Additionally, this compound can interact with other biomolecules such as RNA polymerase, influencing RNA synthesis and function.
Cellular Effects
This compound has various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis . Furthermore, this compound can impact cellular metabolism by modulating the activity of enzymes involved in nucleotide synthesis, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound binds to the active site of thymidylate synthase, inhibiting its activity and preventing the synthesis of thymidine monophosphate, a precursor for DNA synthesis . This inhibition results in reduced DNA synthesis and cell proliferation. Additionally, this compound can influence gene expression by interacting with transcription factors and RNA polymerase, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, can lead to the degradation of the compound, affecting its efficacy in biochemical assays. Long-term studies have also indicated that this compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage and dysfunction. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to nucleotide metabolism. The compound interacts with enzymes such as thymidylate synthase and dihydrofolate reductase, influencing the synthesis and degradation of nucleotides . These interactions can affect the overall metabolic flux within the cell, leading to changes in the levels of various metabolites. Additionally, this compound can impact the folate cycle, a crucial pathway for nucleotide synthesis and methylation reactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound can bind to various intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also dependent on its interaction with plasma proteins, which can affect its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through the recognition of targeting signals by cellular machinery . These localization signals ensure that this compound exerts its effects in the appropriate cellular context. Additionally, post-translational modifications, such as phosphorylation or acetylation, can further modulate the activity and function of the compound within different subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methyluracil-d3 typically involves the incorporation of deuterium into the 6-amino-3-methyluracil structure. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents under specific conditions. For instance, the reaction of 6-amino-3-methyluracil with deuterated water (D2O) in the presence of a catalyst can lead to the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar deuterium exchange methods. The process is optimized for yield and purity, often involving multiple steps of purification to ensure the final product meets research-grade standards .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-methyluracil-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the uracil ring.
Substitution: The amino group at position 6 can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted uracil derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
6-Amino-3-methyluracil-d3 is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a precursor in the synthesis of heterocyclic compounds and other uracil derivatives.
Biology: The compound is used in metabolic studies to trace biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: The compound finds applications in the development of pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
6-Amino-1,3-dimethyluracil: Similar in structure but lacks deuterium labeling.
6-Methyluracil: Another uracil derivative with different functional groups.
5-Fluorouracil: A well-known uracil derivative used in cancer treatment.
Uniqueness
6-Amino-3-methyluracil-d3 is unique due to its deuterium labeling, which makes it particularly valuable in research applications. The presence of deuterium allows for detailed studies of reaction mechanisms and metabolic pathways, providing insights that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
6-amino-3-(trideuteriomethyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-4(9)2-3(6)7-5(8)10/h2H,6H2,1H3,(H,7,10)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAVPFNFAUWIJY-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C=C(NC1=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.